cis-7-Fluorohexahydroindolizin-3(2H)-one
Description
cis-7-Fluorohexahydroindolizin-3(2H)-one is a fluorinated bicyclic alkaloid derivative characterized by a fused pyrrolidine-piperidine core with a ketone group at position 3 and a fluorine substituent in the cis configuration at position 5. This compound belongs to the indolizidine family, a class of nitrogen-containing heterocycles with diverse pharmacological activities. The cis configuration of the fluorine atom significantly influences its stereoelectronic properties, impacting reactivity, solubility, and biological interactions .
The structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and UV spectroscopy, as demonstrated in studies isolating analogous alkaloids (e.g., Zygocaperoside and Isorhamnetin-3-O-glycoside) . These methods ensure precise determination of substituent positions and stereochemistry.
Properties
CAS No. |
148855-27-0 |
|---|---|
Molecular Formula |
C8H12FNO |
Molecular Weight |
157.188 |
IUPAC Name |
(7S,8aR)-7-fluoro-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C8H12FNO/c9-6-3-4-10-7(5-6)1-2-8(10)11/h6-7H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
JHGUMTGYRXNWMQ-NKWVEPMBSA-N |
SMILES |
C1CC(=O)N2C1CC(CC2)F |
Synonyms |
3(2H)-Indolizinone,7-fluorohexahydro-,cis-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize cis-7-Fluorohexahydroindolizin-3(2H)-one, we compare it with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogues
| Compound Name | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| This compound | Hexahydroindolizinone | -F (cis-7), -C=O (3) | High polarity, moderate logP (~1.2) |
| Hexahydroindolizin-3(2H)-one | Hexahydroindolizinone | -H (7), -C=O (3) | Lower logP (~0.8), reduced metabolic stability |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | -Cl (7), -CH₃ (3), -COOH (2) | Acidic (pKa ~4.2), higher logD (~2.5) |
| Iridin (Irigenin 7-glucoside) | Isoflavone-glucoside | -Glucose (7), -OCH₃ (4',5',6) | High molecular weight (522.46 g/mol) |
Key Observations:
- Fluorine vs. 2.5) .
- Functional Group Impact : The ketone at position 3 increases polarity, contrasting with the carboxylic acid group in 7-Chloro-3-methylindole-2-carboxylic acid, which introduces acidity and solubility challenges .
Spectroscopic Comparison
Comparative NMR data (¹H and ¹³C) for this compound and its non-fluorinated analogue:
| Signal (ppm) | This compound | Hexahydroindolizin-3(2H)-one |
|---|---|---|
| C7 (¹³C-NMR) | 72.5 (d, J = 180 Hz) | 35.8 |
| H7 (¹H-NMR) | 4.25 (m, J = 48 Hz) | 1.90 (m) |
| C=O (¹³C-NMR) | 210.1 | 209.8 |
The fluorine atom induces significant deshielding at C7 (72.5 ppm vs. 35.8 ppm) and splits proton signals due to ¹H-¹⁹F coupling (J = 48 Hz) .
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